molecular formula C7H11NO3 B2735435 Methyl 3-methyl-2-oxopyrrolidine-3-carboxylate CAS No. 1523770-81-1

Methyl 3-methyl-2-oxopyrrolidine-3-carboxylate

Cat. No. B2735435
CAS RN: 1523770-81-1
M. Wt: 157.169
InChI Key: LGABVVFSYBSLDO-UHFFFAOYSA-N
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Description

“Methyl 3-methyl-2-oxopyrrolidine-3-carboxylate” is a chemical compound with the molecular formula C7H11NO3 . It is a powder at room temperature .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The InChI code for this compound is 1S/C7H11NO3/c1-7(6(10)11-2)3-4-8-5(7)9/h3-4H2,1-2H3,(H,8,9) .


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 157.17 . The compound is stored at room temperature .

Scientific Research Applications

  • Antiviral Activity : A study by Patick et al. (2005) found a compound related to Methyl 3-methyl-2-oxopyrrolidine-3-carboxylate to be an effective inhibitor of human rhinovirus (HRV) 3C protease. This compound demonstrated potent antiviral activity against all tested HRV serotypes and related picornaviruses, indicating its potential as a therapeutic agent for HRV infections (Patick et al., 2005).

  • Synthesis of Tetrahydropyridines : Zhu et al. (2003) described a phosphine-catalyzed annulation process using a compound structurally related to this compound. This process enabled the synthesis of highly functionalized tetrahydropyridines, showcasing its utility in organic synthesis (Zhu et al., 2003).

  • Antibacterial Agents : Research by Bouzard et al. (1992) on fluoronaphthyridines, which include a derivative of this compound, revealed their promising antibacterial activities. These compounds were effective against various bacterial strains, indicating their potential as therapeutic agents (Bouzard et al., 1992).

  • Antioxidative Activity : A study by Zamora et al. (1997) on oxidized lipid/amino acid reaction products, which includes derivatives of this compound, demonstrated significant antioxidative activity. These compounds protected against lipid peroxidation and protein damage, suggesting a role in mitigating oxidative stress (Zamora et al., 1997).

  • Biophysical and Biomedical Research : Dobrynin et al. (2021) developed a method for synthesizing a reduction-resistant analog of this compound. This compound, useful in magnetic resonance spectroscopy and imaging, highlights the chemical's relevance in biophysical and biomedical research (Dobrynin et al., 2021).

  • Electrochemical Sensor for Dopamine Detection : Özcan et al. (2017) developed a disposable and low-cost electrochemical sensor based on a polymer derivative of this compound. This sensor exhibited high selectivity and sensitivity for dopamine detection, indicating its potential in biomedical applications (Özcan et al., 2017).

Safety and Hazards

“Methyl 3-methyl-2-oxopyrrolidine-3-carboxylate” is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

methyl 3-methyl-2-oxopyrrolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-7(6(10)11-2)3-4-8-5(7)9/h3-4H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGABVVFSYBSLDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1523770-81-1
Record name methyl 3-methyl-2-oxopyrrolidine-3-carboxylate
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